Ethyl 4-methyl-2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Esterification: The final step involves esterification to introduce the ethyl ester group, usually by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials, including polymers and coatings.
Biological Studies: Its interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
- Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
- 4-Methyl-2-(3-nitrophenyl)-thiazole-5-carboxylic acid
Uniqueness
Ethyl 4-methyl-2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical properties and biological activities. These functional groups enhance its reactivity and potential as a versatile compound in various applications.
Properties
Molecular Formula |
C13H13N3O6S2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(3-nitrophenyl)sulfonylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H13N3O6S2/c1-3-22-12(17)11-8(2)14-13(23-11)15-24(20,21)10-6-4-5-9(7-10)16(18)19/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
YZZRPTAXQPWSKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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